molecular formula C17H18ClNO2 B13238453 Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Cat. No.: B13238453
M. Wt: 303.8 g/mol
InChI Key: UYNDIGBTSQBCNU-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a substituted quinoline derivative characterized by a cyclopropyl group at position 2, an ethyl group at position 4, and a chlorine atom at position 5. The ethyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmacological studies, particularly in antimicrobial or anticancer research.

Preparation Methods

The synthesis of quinoline derivatives, including Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. Recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include:

    Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.

    Catalyst-based synthesis: Using recyclable and reusable catalysts, such as clay or other materials, to promote the reaction.

    One-pot reactions: Combining multiple reaction steps into a single process, reducing the need for intermediate purification.

    Solvent-free reactions: Conducting reactions without the use of solvents, which is more environmentally friendly.

    Ionic liquids: Using ionic liquids as solvents or catalysts to enhance reaction efficiency.

    Ultrasound-promoted synthesis: Utilizing ultrasound waves to increase reaction rates and yields.

    Photocatalytic synthesis: Employing UV radiation to drive chemical reactions.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions occur primarily at the chloro (C7) or ester (C3) positions, leveraging the compound’s electrophilic sites.

Table 1: Substitution Reactions and Outcomes

Reaction Type Reagents/Conditions Product Reference
Suzuki CouplingCyclopropylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, reflux2-Cyclopropylquinoline derivative with retained ester and ethyl groups
Nucleophilic Aromatic Substitution(3-Chloro-4-methoxyphenyl)methanamine, DIEAAmine-substituted quinoline at C4, with chloride displacement
Ester HydrolysisAqueous NaOH/HCl, refluxCarboxylic acid derivative (7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylic acid)

Key Findings :

  • The chloro group at C7 is amenable to palladium-catalyzed cross-couplings, enabling introduction of aryl/alkyl groups .

  • Ester hydrolysis under acidic/basic conditions yields the corresponding carboxylic acid, a precursor for further functionalization .

Oxidation Reactions

Oxidation targets the quinoline core or substituents, often modifying electronic properties.

Table 2: Oxidation Pathways

Oxidizing Agent Conditions Product Reference
m-Chloroperbenzoic acidDichloromethane, RTQuinoline N-oxide
Hydrogen peroxideAcetic acid, 60°CEpoxidation of cyclopropyl group (theoretical)*

Notes :

  • N-Oxidation enhances water solubility and alters bioactivity .

  • *Theoretical epoxidation is proposed but requires experimental validation.

Reduction Reactions

Reduction modifies the ester or quinoline ring, often to generate intermediates for drug discovery.

Table 3: Reduction Methods

Reducing Agent Conditions Product Reference
Lithium aluminum hydrideDry THF, refluxAlcohol derivative (7-chloro-2-cyclopropyl-4-ethylquinoline-3-methanol)
Catalytic hydrogenationH₂, Pd/C, ethanolPartially saturated quinoline ring (tetrahydroquinoline analog)

Mechanistic Insight :

  • LiAlH₄ reduces the ester to a primary alcohol while preserving the chloro and cyclopropyl groups.

  • Hydrogenation under mild conditions selectively saturates the pyridine ring, altering π-conjugation.

Cyclization and Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions.

Table 4: Cyclopropane Reactivity

Reagents/Conditions Product Reference
Br₂, CCl₄1,3-Dibromo derivative via cyclopropane ring-opening
H₂SO₄, heatLinear alkyl chain via acid-catalyzed ring expansion

Significance :

  • Ring-opening diversifies the substituent landscape, enabling access to non-cyclopropyl analogs .

Hydrolysis and Aminolysis

The ester group participates in nucleophilic attacks, forming amides or acids.

Table 5: Ester Reactivity

Reagent Conditions Product Reference
Ammonia, methanolRT, 12hPrimary amide (7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxamide)
Cyclopropylamine, DMF80°C, 6hN-Cyclopropylamide

Applications :

  • Amide derivatives show enhanced metabolic stability compared to esters, relevant in prodrug design .

Scientific Research Applications

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.

Scientific Research Applications

Chemistry
this compound serves as a fundamental building block in synthesizing more complex molecules and functions as a reagent in various chemical reactions.

Several synthesis methods can be applied to this compound:

  • Microwave-assisted synthesis This approach uses microwave radiation to speed up chemical reactions, which results in higher yields and shorter reaction times.
  • Ultrasound-promoted synthesis Enhances reaction rates and yields through the application of ultrasound waves.
  • Photocatalytic synthesis Uses UV radiation to initiate and drive chemical reactions.

It can undergo several chemical reactions, including:

  • Oxidation Oxidation uses oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
  • Reduction Reduction uses reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen-containing functional groups.
  • Substitution Substitution uses nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Biology
This compound is investigated for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Related compounds, such as quinoline derivatives, have demonstrated antibacterial activity against various bacterial strains by interfering with bacterial DNA synthesis or cell wall integrity.

Medicine
The compound is explored for potential therapeutic applications, including developing new drugs and treatments for various diseases.

Industry
this compound is utilized in producing specialty chemicals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The quinoline scaffold allows for diverse substitutions that influence solubility, stability, and bioactivity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate (Target) 7-Cl, 2-cyclopropyl, 4-ethyl C₁₇H₁₇ClNO₂ 306.78 g/mol High lipophilicity (predicted LogP ~3.5); ethyl group enhances metabolic stability
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate 7-Cl, 4-OH C₁₂H₁₀ClNO₃ 251.67 g/mol Lower LogP (2.49); hydroxy group increases polarity and hydrogen bonding
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH C₁₂H₉ClFNO₃ 269.66 g/mol Enhanced antibacterial activity; fluorine improves bioavailability
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-methyl C₁₃H₁₂ClNO₃ 265.69 g/mol Methyl at position 2 reduces steric hindrance compared to cyclopropyl
Ethyl 4,6-dichloroquinoline-3-carboxylate 4-Cl, 6-Cl C₁₂H₉Cl₂NO₂ 270.11 g/mol Higher halogen content increases reactivity and potential toxicity

Functional Implications of Substituents

  • Position 2 (Cyclopropyl vs.
  • Position 4 (Ethyl vs. Hydroxy) : The 4-ethyl group in the target compound likely enhances metabolic stability and membrane permeability compared to 4-hydroxy analogs, which are more polar and prone to phase II metabolism .
  • Position 7 (Chlorine): The 7-Cl substitution is conserved across multiple analogs and is critical for antimicrobial activity, as seen in fluoroquinolone derivatives .

Biological Activity

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies and providing comparative insights with related quinoline derivatives.

This compound possesses a unique chemical structure that influences its biological activity. The presence of the chloro and cyclopropyl groups enhances its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study found that quinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly in relation to Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a mouse model, related quinoline compounds displayed promising results in reducing parasitemia levels, suggesting that this compound may exhibit similar effects .

Anticancer Properties

The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that quinoline derivatives can act as proteasome inhibitors, leading to apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects against various cancer cell lines at low micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound disrupts cellular processes by inhibiting key enzymes or interfering with DNA replication in pathogens and cancer cells. The precise pathways remain an area for further investigation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other quinoline derivatives:

Compound NameActivity TypeIC50/EC50 (µM)Reference
This compoundAntimicrobialTBD
Quinoline Derivative AAntiviral<0.03
Quinoline Derivative BAnticancer0.43
Fluoroquinolone CAntibiotic0.27

Case Studies

Several case studies illustrate the potential of quinoline derivatives in drug development:

  • Study on Trypanosomiasis : A quinoline-based compound showed complete cure in mice infected with T. brucei at doses as low as 10 mg/kg. This highlights the potential for developing effective treatments for HAT using similar compounds .
  • Anticancer Efficacy : In vitro assays demonstrated that certain quinolines could induce apoptosis in cancer cell lines at concentrations significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

InChI

InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3

InChI Key

UYNDIGBTSQBCNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC

Origin of Product

United States

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